molecular formula C9H9NO5 B1333256 3-(4-Hydroxy-3-nitrophenyl)propanoic acid CAS No. 38196-09-7

3-(4-Hydroxy-3-nitrophenyl)propanoic acid

Cat. No. B1333256
CAS RN: 38196-09-7
M. Wt: 211.17 g/mol
InChI Key: KPJMKEOLALLMDY-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-nitrophenyl)propanoic acid is a monocarboxylic acid that is acetic acid carrying a 2-hydroxy-3-nitrophenyl substituent at C-2 . It is also known as a metabolite of Nitrotyrosine .


Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxy-3-nitrophenyl)propanoic acid involves many intermolecular hydrogen bonds between the acidic cation, chloride anions, and the water molecules, forming a three-dimensional network . An intramolecular bond between the ammonium group and a hydroxyl O atom is also present .


Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Hydroxy-3-nitrophenyl)propanoic acid is 211.17 g/mol . It has a topological polar surface area of 103 Ų . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Novel Compounds : It serves as a precursor in synthesizing novel compounds with potential antioxidant, anti-inflammatory, and antiulcer activities. For instance, novel amino acid conjugates with nifedipine showed significant efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).

  • Development of Bio-based Materials : Phloretic acid, a derivative of this compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. It provides an eco-friendly alternative for the development of materials with wide applications (Trejo-Machin et al., 2017).

Pharmacological Research

  • Anti-inflammatory and Antioxidant Potential : The compound and its analogues demonstrate significant antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications (Subudhi & Sahoo, 2011).

  • Role in Drug Synthesis : It plays a crucial role in synthesizing various pharmaceutical compounds, including those with potential anti-inflammatory and antioxidant activities (Subudhi & Sahoo, 2011).

Environmental and Safety Studies

  • **
  • Metabolism and Excretion Studies : 4-Hydroxy-3-nitrophenylarsonic acid, a related compound, was studied for its metabolism and excretion in hens, providing insights into its pharmacokinetics and environmental impact. It showed slow excretion when administered orally and rapid excretion upon intramuscular injection (Moody & Williams, 1964).

  • Safety in Food Contact Materials : A scientific evaluation on the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols (related to the compound ) for use in food contact materials concluded no safety concerns for consumers under specific conditions (Flavourings, 2011).

  • Mutagenicity and Genotoxicity Assessment : 3-NOP, a derivative of 3-(4-Hydroxy-3-nitrophenyl)propanoic acid, showed no mutagenic or genotoxic potential in a series of tests, indicating its safety for certain applications (Thiel et al., 2019).

  • posites-graphene-zirconia-adsorption-zou/e3fea3cde5e3534fa4801480c0cf3032/?utm_source=chatgpt).

Safety And Hazards

3-(4-Hydroxy-3-nitrophenyl)propanoic acid can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-8-3-1-6(2-4-9(12)13)5-7(8)10(14)15/h1,3,5,11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJMKEOLALLMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378934
Record name 3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-nitrophenyl)propanoic acid

CAS RN

38196-09-7
Record name 4-Hydroxy-3-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38196-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
K Takrouri, T Chen, E Papadopoulos, R Sahoo… - European journal of …, 2014 - Elsevier
Protein–protein interactions are critical for regulating the activity of translation initiation factors and multitude of other cellular process, and form the largest block of untapped albeit most …
Number of citations: 27 www.sciencedirect.com
M Jereb - Current Organic Chemistry, 2013 - ingentaconnect.com
Sodium nitrite and hydrogen peroxide are ubiquitous in bioorganic and environmental chemistry, and their role has been exceptionally important and under continuous investigation. …
Number of citations: 5 www.ingentaconnect.com
M Janczura, M Sobiech, J Giebułtowicz… - Journal of Materials …, 2021 - Springer
It this paper, the comprehensive design process was carried out to fabricate selective, molecularly imprinted polymer (MIP). The material was used as a sorbent in the optimized …
Number of citations: 6 link.springer.com
IL Aanei, MB Francis - … for Advanced Technologies: Methods and Protocols, 2018 - Springer
One of the hallmarks of virus-like particles (VLPs) is the fact that they possess distinguishable interior and exterior surfaces. Taking advantage of our knowledge of the amino acid …
Number of citations: 8 link.springer.com
M Taei, G Ramazani - Colloids and Surfaces B: Biointerfaces, 2014 - Elsevier
A novel Au-nanoparticles/poly-(2-amino-2-hydroxymethyl-propane-1,3-diol) film modified glassy carbon electrode (AuNPs/poly(trisamine)/GCE) was constructed for the simultaneous …
Number of citations: 64 www.sciencedirect.com
D Teixeira, C Prudêncio, M Vieira - Journal of Chromatography B, 2017 - Elsevier
Background The nitration of tyrosine residues in proteins is associated with nitrosative stress, resulting in the formation of 3-nitrotyrosine (3-NT). 3-NT levels in biological samples have …
Number of citations: 26 www.sciencedirect.com
JC MacPherson, SAA Comhair, SC Erzurum… - The Journal of …, 2001 - journals.aai.org
Eosinophil recruitment and enhanced production of NO are characteristic features of asthma. However, neither the ability of eosinophils to generate NO-derived oxidants nor their role in …
Number of citations: 342 journals.aai.org
ML Brennan, W Wu, X Fu, Z Shen, W Song… - Journal of Biological …, 2002 - ASBMB
Nitrotyrosine is widely used as a marker of post-translational modification by the nitric oxide ( ⋅ NO, nitrogen monoxide)-derived oxidant peroxynitrite (ONOO − ). However, since the …
Number of citations: 600 www.jbc.org
H Ahsan - Human immunology, 2013 - Elsevier
The free radical-mediated damage to proteins results in the modification of amino acid residues, cross-linking of side chains and fragmentation. l-Tyrosine and protein bound tyrosine …
Number of citations: 260 www.sciencedirect.com
Z Wei, S Guo, L Cheng, T Li, Y Zhang… - International Journal of …, 2019 - Elsevier
A sensitive electrochemical sensor for the simultaneous determination of acetaminophen (ACOP) and tyrosine (Tyr) was proposed based on MWCNTs-doped poly (glycine) (p-gly)/ poly …
Number of citations: 12 www.sciencedirect.com

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